3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea
Description
3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea is a urea-derived compound featuring two distinct aromatic substituents: a 2,4'-bipyridine moiety and a 4-methoxyphenyl group. The bipyridine group may confer metal-chelating properties or participate in π-π stacking interactions, while the methoxyphenyl substituent likely contributes to lipophilicity, influencing membrane permeability .
Synthetic routes for analogous compounds often involve multi-step nucleophilic substitutions or coupling reactions. For example, pyridine derivatives in emphasize the use of palladium-catalyzed cross-coupling for bipyridine synthesis, which could extend to this compound . However, the urea linkage may require specialized conditions, such as carbodiimide-mediated coupling of amines and isocyanates.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-4-2-15(3-5-18)13-23-20(25)24-14-16-6-11-22-19(12-16)17-7-9-21-10-8-17/h2-12H,13-14H2,1H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJNTDJLLPWJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2,4’-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea typically involves the reaction of 2,4’-bipyridine with 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction could produce bipyridine derivatives with altered electronic properties.
Scientific Research Applications
3-({[2,4’-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-({[2,4’-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea exerts its effects involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can participate in various biochemical pathways. The methoxyphenyl group may also contribute to the compound’s overall activity by interacting with different molecular sites .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on shared motifs:
Key Observations:
- Core Structure Differences : The target compound’s urea core contrasts with the piperazine rings in analogs. Urea’s hydrogen-bonding capacity may enhance target selectivity compared to piperazine’s conformational flexibility .
- Synthetic Challenges : The lower yields (15–43%) in for piperazine derivatives suggest that introducing bulky groups (e.g., bipyridine) may further complicate synthesis, necessitating optimized catalysts or protective strategies .
Pharmacological and Physicochemical Properties
- However, the urea core’s polarity may reduce this effect compared to piperazine derivatives .
- Binding Interactions : Bipyridine moieties (target compound) could engage in chelation or π-stacking with enzyme active sites, whereas ’s alkenyl groups might rely on hydrophobic interactions .
- Solubility : Urea derivatives generally exhibit moderate aqueous solubility due to hydrogen bonding, whereas piperazine analogs () may show higher solubility in acidic environments via protonation .
Biological Activity
The compound 3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea is a urea derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and various studies that highlight its efficacy against different cell lines.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of bipyridine derivatives with appropriate urea precursors. The structural formula can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Its bipyridine moiety is known to facilitate coordination with metal ions, which can enhance its pharmacological properties. Furthermore, the urea group may play a crucial role in binding interactions with biological macromolecules, influencing cellular pathways involved in proliferation and apoptosis.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) have shown that these compounds can inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported as low as 15 μM, indicating potent activity against these cancer types .
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MCF-7 | 15 | Moderate Antitumor Activity |
| A549 | 21 | Moderate Antitumor Activity |
| HCT116 | 25 | Moderate Antitumor Activity |
Antimicrobial Activity
In addition to antitumor effects, the compound has shown promising antimicrobial activity. Studies indicate that derivatives with similar structures possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC (minimum inhibitory concentration) of 32 μg/mL against Staphylococcus aureus .
Case Studies
- Anticancer Efficacy : A study involving a series of bipyridine-based ureas revealed that modifications at the urea nitrogen significantly impacted their antiproliferative effects. The most effective derivatives exhibited IC50 values comparable to established chemotherapeutics .
- In Vivo Models : Animal studies utilizing xenograft models have shown that these compounds can significantly reduce tumor size when administered at doses of 10 mg/kg body weight .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a bioavailability index above 60%, making it a candidate for further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
